2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide

Catalog No.
S6849177
CAS No.
1091169-29-7
M.F
C20H22ClNO3
M. Wt
359.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]a...

CAS Number

1091169-29-7

Product Name

2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide

IUPAC Name

2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide

Molecular Formula

C20H22ClNO3

Molecular Weight

359.8 g/mol

InChI

InChI=1S/C20H22ClNO3/c21-17-6-8-18(9-7-17)25-14-19(23)22-15-20(10-12-24-13-11-20)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,23)

InChI Key

IFXZISOSSJPPJV-UHFFFAOYSA-N

SMILES

C1COCCC1(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Canonical SMILES

C1COCCC1(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3

2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide is a synthetic organic compound with the molecular formula C17H16ClNO3. This compound appears as a white crystalline powder and is soluble in various organic solvents, including acetone, chloroform, ethyl acetate, and methanol. It was first synthesized in 2012 and has been identified as a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), which plays a significant role in lipid metabolism, insulin sensitivity, and inflammation. The compound's unique structure includes a chlorophenoxy group and an oxane moiety, contributing to its distinctive chemical properties.

, including:

  • Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid.
  • Acetylation: In the presence of acetic anhydride, it can form acetyl derivatives.
  • Substitution Reactions: The chlorophenoxy group may participate in nucleophilic substitution reactions under appropriate conditions.

These reactions are fundamental for modifying the compound for various applications in research and industry.

The biological activity of 2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide is primarily linked to its role as a selective agonist of PPARδ. This receptor is involved in:

  • Regulation of Lipid Metabolism: Enhancing fatty acid oxidation and glucose homeostasis.
  • Anti-inflammatory Effects: Reducing inflammatory responses, which could have implications for treating conditions like obesity and diabetes.
  • Anti-tumor Properties: Preliminary studies indicate potential anti-cancer effects, although further research is needed to fully elucidate these properties.

The synthesis of 2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves the following steps:

  • Formation of Intermediate: A coupling reaction between 4-chlorophenol and 4-phenyloxan-4-ylmethylamine is carried out in the presence of acetic anhydride and pyridine.
  • Final Product Formation: The intermediate is then reacted with acetic anhydride and sodium acetate to yield the final product.
  • Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.

2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has several applications in scientific research, particularly in pharmacology and biomedicine:

  • Drug Development: Due to its activity on PPARδ, it is being explored as a potential therapeutic agent for metabolic disorders and cancer.
  • Biochemical Studies: Used in studies investigating lipid metabolism and inflammatory processes.
  • Chemical Probes: Serves as a tool for understanding the biological pathways regulated by PPARδ.

Several compounds share structural similarities with 2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide. Here are some notable examples:

Compound NameStructure/Key FeaturesUnique Aspects
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-N-[2-fluorophenyl)methyl]propanamideContains a dimethyl group on oxaneEnhanced lipophilicity due to fluorine
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-N-[2-chlorophenyl)methyl]propanamideSimilar oxane structure with chlorine substitutionPotentially different receptor interactions
2-(3-chlorophenoxy)-N-methylacetamideChlorophenoxy group but different substituentsDifferent biological activity profile

Uniqueness

The uniqueness of 2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide lies in its specific combination of functional groups that enable selective interaction with PPARδ. This selectivity may lead to distinctive pharmacological effects compared to similar compounds, making it a valuable candidate for further research in therapeutic applications .

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

359.1288213 g/mol

Monoisotopic Mass

359.1288213 g/mol

Heavy Atom Count

25

Dates

Modify: 2023-11-23

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